molecular formula C22H20FN3O2 B1263683 (15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Cat. No. B1263683
M. Wt: 377.4 g/mol
InChI Key: FFKOKIOJYNDYIL-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LSM-3888 is a member of beta-carbolines.

Scientific Research Applications

Stereochemistry and NMR Data

The compound (15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2,4,6-tetraene-12,14-dione demonstrates intriguing stereochemical and nuclear magnetic resonance (NMR) properties. A study delved into the stereochemistry and complete 1H and 13C NMR spectroscopic data assignments of similar cyclopeptide alkaloids. The research provided insights into the structural nuances and chemical environment of these compounds, which are significant in comprehending their interaction mechanisms and biological activities (Nisar et al., 2010).

Chiral Resolution and Simulation Studies

In the realm of developing new antibacterial agents, the chiral resolution of compounds with similar structural frameworks has been essential. Research focusing on the stereomers of antibacterial compounds with two chiral centers revealed that these stereomers exhibit distinct pharmacological activities. A study achieved the separation of these stereomers, providing a method that could be applied to obtain optically active drugs. The chiral separation was primarily driven by hydrogen bonding, with binding energies indicating strong interactions with the chiral column. The findings are crucial for understanding the stereochemical requirements for biological activity and could guide the synthesis of enantiomerically pure compounds for therapeutic use (Ali et al., 2020).

Induction of B- to Z-DNA Transition

Interestingly, certain macrocyclic ligands related to the compound have been investigated for their ability to induce the transition from B-DNA to Z-DNA, a form associated with gene expression and regulation. Copper and zinc complexes with certain macrocyclic ligands demonstrated this ability. The study illuminated the potential role of such compounds in modulating DNA structure, which could have significant implications in understanding the regulation of genetic material and the design of novel therapeutic agents (Spingler & Da Pieve, 2005).

properties

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C22H20FN3O2/c1-22(2)19-16(15-5-3-4-6-17(15)24-19)11-18-20(27)25(21(28)26(18)22)12-13-7-9-14(23)10-8-13/h3-10,18,24H,11-12H2,1-2H3/t18-/m1/s1

InChI Key

FFKOKIOJYNDYIL-GOSISDBHSA-N

Isomeric SMILES

CC1(C2=C(C[C@H]3N1C(=O)N(C3=O)CC4=CC=C(C=C4)F)C5=CC=CC=C5N2)C

Canonical SMILES

CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=C(C=C4)F)C5=CC=CC=C5N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 2
Reactant of Route 2
(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 3
Reactant of Route 3
(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 4
(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 5
Reactant of Route 5
(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 6
(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.